molecular formula C14H20N2O3 B3020695 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1251654-30-4

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No.: B3020695
CAS No.: 1251654-30-4
M. Wt: 264.325
InChI Key: OOJDDJRPOWBAKI-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is an organic compound with a complex structure that includes an ethoxyphenyl group and a cyclopropylmethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate. This intermediate is then reacted with 1-(hydroxymethyl)cyclopropylmethylamine under controlled conditions to yield the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The urea moiety can be reduced to an amine under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: The major product is 1-(2-Ethoxyphenyl)-3-((1-(carboxymethyl)cyclopropyl)methyl)urea.

    Reduction: The major product is 1-(2-Ethoxyphenyl)-3-((1-(aminomethyl)cyclopropyl)methyl)amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenyl ureas.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
  • 1-(2-Ethoxyphenyl)-3-((1-(methyl)cyclopropyl)methyl)urea
  • 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)ethyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to the presence of both an ethoxyphenyl group and a cyclopropylmethyl urea moiety. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be advantageous in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-12-6-4-3-5-11(12)16-13(18)15-9-14(10-17)7-8-14/h3-6,17H,2,7-10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJDDJRPOWBAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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